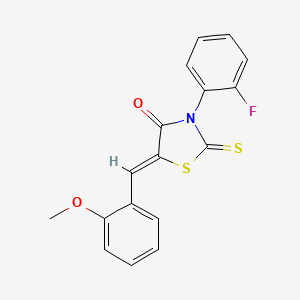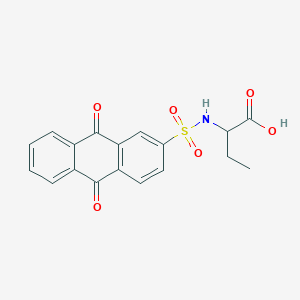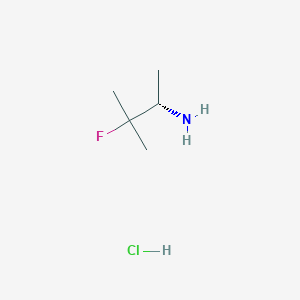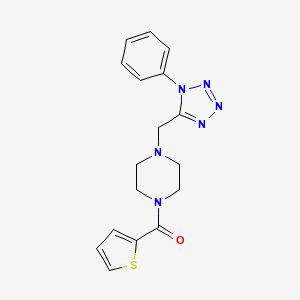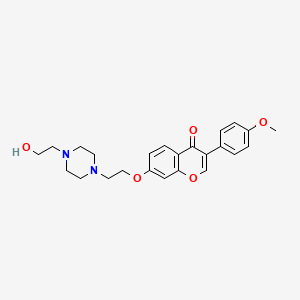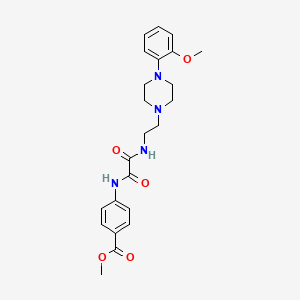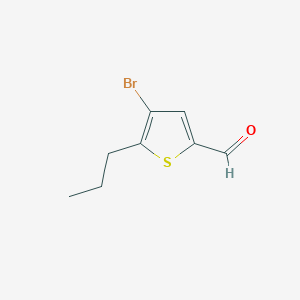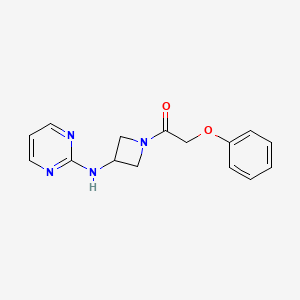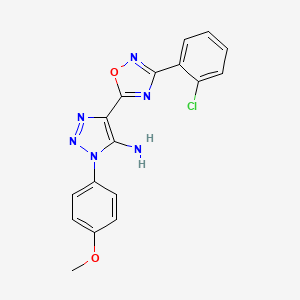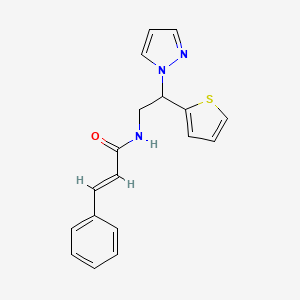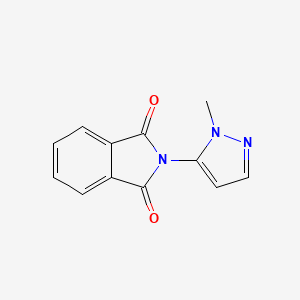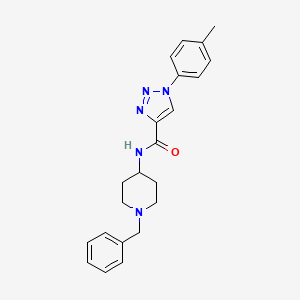
1-(4-Fluorophenyl)hex-5-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)hex-5-yn-2-ol is a chemical compound with the CAS Number: 29229-62-7 . It has a molecular weight of 192.23 . The IUPAC name for this compound is 1-(4-fluorophenyl)-5-hexyn-2-ol .
Molecular Structure Analysis
The InChI code for 1-(4-Fluorophenyl)hex-5-yn-2-ol is 1S/C12H13FO/c1-2-3-4-12(14)9-10-5-7-11(13)8-6-10/h1,5-8,12,14H,3-4,9H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(4-Fluorophenyl)hex-5-yn-2-ol is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Molecular Viscosity Measurement
- Fluorescence Lifetime Imaging (FLIM) : The compound has been used to measure the local microviscosity in biological systems. FLIM performed on live cells incubated with a related compound demonstrated distinct intracellular lifetime, correlating to intracellular viscosity. This helps understand the role of high viscosity in vital intracellular processes, such as the diffusion of reactive oxygen species (Kuimova et al., 2008).
Synthesis and Structural Studies
- Synthesis of Hindered Aryl-Aryl Single Bond : A study explored the synthesis of a compound with a highly strained and hindered aryl-aryl single bond, which can have implications in understanding molecular dynamics and interactions (Hilton et al., 2008).
- Engineering Molecular Crystals : The compound is used in the engineering of hydrogen-bonded molecular crystals with a focus on hexaphenylbenzene derivatives. This has implications in designing materials with predetermined properties (Maly et al., 2007).
Drug Development and Evaluation
- Anticancer Agents : Derivatives of the compound have been evaluated for their potential as anticancer agents. One derivative showed significant inhibitory activity against various tumor cell lines (Chou et al., 2010).
Inhibitory Studies
- Fluorinated Substrate Analogues : The compound has been used to study the effect of fluorine substitution on the catalytic turnover of certain enzymes, providing insights into enzyme functionality and inhibition (Wong et al., 2004).
Photophysical Properties
- Fluorophore for OLEDs : A derivative of the compound was synthesized for use in organic light-emitting diodes (OLEDs). The study focused on the molecular design for efficient blue emission, thermal stability, and high triplet energy (Liu et al., 2016).
Nucleic Acid Imaging
- Fluorophore-Quencher Base Analogues : The compound was part of a study to create novel, unnatural base pairs between fluorophore and quencher nucleobase analogues for nucleic acid-based imaging technology (Kimoto et al., 2010).
Safety and Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)hex-5-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c1-2-3-4-12(14)9-10-5-7-11(13)8-6-10/h1,5-8,12,14H,3-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHHLIXZRRWMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(CC1=CC=C(C=C1)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2940663.png)
